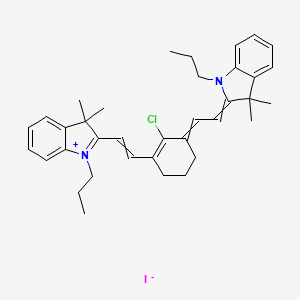

IR-780 iodide

Descripción general

Descripción

IR 780 es un colorante fluorescente cercano al infrarrojo que pertenece a la familia de las cianinas heptametilénicas. Es conocido por sus fuertes propiedades ópticas y su excelente eficiencia de fotoconversión tras la irradiación cercana al infrarrojo. Este compuesto ha captado una atención significativa en los campos del tratamiento del cáncer y la imagenología debido a su capacidad para acumularse selectivamente en las células tumorales y su potencial para su uso en terapia fotodinámica y bioimagenología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IR 780 típicamente implica la condensación de una sal de amonio cuaternario con un precursor de colorante cianina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación de la estructura de cianina heptametilénica deseada. El proceso implica el uso de solventes como el dimetilsulfóxido y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

En entornos industriales, la producción de IR 780 se escala utilizando rutas sintéticas similares, pero con condiciones de reacción optimizadas para mejorar la eficiencia y reducir los costos. El uso de reactores de flujo continuo y sistemas automatizados permite un control preciso de los parámetros de reacción, lo que da como resultado una calidad de producto consistente. Los pasos de purificación como la recristalización y la cromatografía se emplean para obtener IR 780 de alta pureza adecuado para aplicaciones biomédicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

IR 780 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales en la molécula y los reactivos y condiciones específicas utilizados.

Reactivos y Condiciones Comunes

Oxidación: IR 780 puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: La reducción de IR 780 puede lograrse utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos introducidos o modificados. Por ejemplo, la oxidación puede resultar en la formación de ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Photothermal Therapy

Photothermal therapy leverages the heat generated by IR-780 iodide upon laser irradiation to selectively destroy cancer cells. The dye's ability to absorb near-infrared light (specifically at 808 nm) allows for targeted heating of tumor tissues while minimizing damage to surrounding healthy tissues.

- Case Study: Multifunctional Nanoparticles

A study developed heparin-folic acid-IR-780 nanoparticles that demonstrated excellent stability and targeting capabilities towards folate receptor-overexpressing MCF-7 cells. These nanoparticles were effective in both imaging and ablating tumors when combined with laser irradiation, indicating their potential as theranostic agents for guided cancer therapy .

| Feature | Heparin-Folic Acid-IR-780 Nanoparticles |

|---|---|

| Stability | High |

| Targeting | Folate receptor positive |

| Application | Imaging and photothermal therapy |

Sonodynamic Therapy

In sonodynamic therapy, this compound acts as a sonosensitizer, enhancing the effects of ultrasound on cancer cells. The dye generates reactive oxygen species when exposed to ultrasound, leading to increased cell death.

- Case Study: Breast Cancer Treatment

Research demonstrated that this compound significantly reduced the viability of 4T1 breast cancer cells when used in conjunction with ultrasound irradiation. The treatment resulted in notable tumor growth inhibition in xenograft models, showcasing its efficacy as a therapeutic agent with minimal side effects .

| Parameter | Result |

|---|---|

| Cell Viability Reduction | Significant |

| Tumor Growth Inhibition | Notable |

| Mechanism | ROS generation |

Near-Infrared Fluorescence Imaging

This compound is effectively utilized for near-infrared fluorescence imaging due to its strong fluorescence properties. This application is particularly valuable in detecting various types of cancers.

- Case Study: Prostate Cancer Detection

A study highlighted the use of IR-780 for imaging prostate cancer, where it selectively accumulated in cancerous tissues. This selective accumulation was attributed to the action of organic anion transporting peptides, which may serve as a mechanism for tumor targeting .

| Imaging Parameter | Value |

|---|---|

| Peak Emission | 780 nm |

| Tissue Selectivity | High |

Drug Delivery Systems

This compound is also explored as a carrier for drug delivery systems due to its lipophilicity and ability to encapsulate therapeutic agents effectively.

- Case Study: Lipid-Based Nanoparticles

Research into lipid-based nanoparticles loaded with IR-780 showed enhanced drug delivery capabilities due to the enhanced permeability and retention effect observed in tumors. These systems can deliver both hydrophilic and hydrophobic drugs efficiently while reducing systemic side effects .

| Delivery System | Type |

|---|---|

| Lipid-Based Nanoparticles | Effective for hydrophobic drugs |

Mechanistic Studies

Investigations into the mechanisms underlying IR-780's selective activity have revealed insights into its potential as a drug delivery agent and tumor targeting compound.

Mecanismo De Acción

IR 780 ejerce sus efectos a través de su capacidad para acumularse selectivamente en las mitocondrias de las células tumorales. Se cree que esta acumulación selectiva está impulsada por la naturaleza lipófila del colorante y su interacción con las membranas mitocondriales. Tras la irradiación cercana al infrarrojo, IR 780 experimenta fotoconversión, generando especies reactivas de oxígeno que inducen la muerte celular. Este mecanismo hace que IR 780 sea un candidato prometedor para la terapia fotodinámica y el tratamiento dirigido del cáncer .

Comparación Con Compuestos Similares

IR 780 a menudo se compara con otros colorantes fluorescentes cercanos al infrarrojo, como el verde de indocianina y los colorantes cianina. Si bien estos compuestos comparten propiedades ópticas similares, IR 780 se destaca por su mayor eficiencia de fotoconversión y su acumulación selectiva en las células tumorales. Esta combinación única de propiedades hace que IR 780 sea particularmente adecuado para aplicaciones en imagenología y terapia del cáncer .

Lista de Compuestos Similares

- Verde de Indocianina

- Colorantes Cianina

- Colorantes Cianina Heptametilénicos

Las ventajas distintivas de IR 780 sobre estos compuestos incluyen su superior eficiencia de fotoconversión y su acumulación dirigida, lo que mejora su eficacia en las aplicaciones biomédicas.

Actividad Biológica

IR-780 iodide is a near-infrared fluorescent dye that has garnered attention for its potential applications in cancer imaging and therapy. This compound exhibits unique biological activities, particularly in targeting tumor cells, generating reactive oxygen species (ROS), and facilitating drug delivery. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound operates through several mechanisms that enhance its efficacy as a therapeutic agent:

- Tumor Targeting :

-

Reactive Oxygen Species Generation :

- Upon exposure to near-infrared (NIR) light, this compound can generate ROS, which are crucial for inducing cell death in cancer cells. Studies have shown that the combination of IR-780 with ultrasound irradiation significantly increases ROS levels, leading to enhanced cytotoxic effects on tumor cells .

- Photothermal and Sonodynamic Therapy :

In Vitro Studies

- A study involving 4T1 breast cancer cells demonstrated that cellular uptake of this compound is dose- and time-dependent. The viability of these cells decreased significantly when treated with IR-780 followed by ultrasound irradiation, indicating effective cytotoxicity .

- Another investigation highlighted the energy-dependent uptake of IR-780 into mitochondria, suggesting that its selective accumulation in tumor cells could be exploited for targeted therapies .

In Vivo Studies

- In animal models, specifically using BALB/c mice with CT26 tumors, treatment with transferrin-conjugated IR-780 nanoparticles (Tf-IR780 NPs) showed significant tumor volume reduction when combined with NIR laser irradiation. The study measured pharmacokinetics and biodistribution, confirming effective targeting and reduced systemic toxicity .

Case Studies

- Breast Cancer Treatment :

- Melanoma Analysis :

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Tumor Targeting | Cellular uptake analysis | Preferential accumulation in mitochondria |

| ROS Generation | NIR light exposure | Increased cytotoxicity in tumor cells |

| Photothermal Therapy | In vivo imaging | Significant tumor volume reduction |

| Sonodynamic Therapy | Ultrasound application | Enhanced therapeutic efficacy |

Propiedades

Número CAS |

207399-07-3 |

|---|---|

Fórmula molecular |

C36H44ClIN2 |

Peso molecular |

667.1 g/mol |

Nombre IUPAC |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide |

InChI |

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1 |

Clave InChI |

IRPKBYJYVJOQHQ-UHFFFAOYSA-M |

SMILES |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

SMILES isomérico |

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

SMILES canónico |

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in methanol |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

IR 780 iodide; IR780 iodide; IR-780 iodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.